molecular formula C18H17NO2 B161932 Glycoborinine CAS No. 233279-39-5

Glycoborinine

Cat. No.: B161932
CAS No.: 233279-39-5
M. Wt: 279.3 g/mol
InChI Key: KGHHJTRYOSFBOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycoborinine involves several steps, starting from the extraction of the compound from Glycosmis pentaphylla. The process typically includes the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high purity. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Glycoborinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .

Scientific Research Applications

Glycoborinine has a wide range of scientific research applications:

Mechanism of Action

Glycoborinine exerts its effects primarily through the mitochondrial apoptotic pathway. It induces the production of reactive oxygen species, leading to the disruption of mitochondrial membrane potential. This results in the release of cytochrome c and the activation of caspase-3, ultimately leading to apoptosis . The molecular targets involved include Bax, Bcl-2, and poly ADP-ribose polymerase .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis through the mitochondrial pathway. Its dual activity against cancer and diabetes further highlights its potential as a multi-functional therapeutic agent .

Biological Activity

Glycoborinine is a natural carbazole alkaloid primarily isolated from the roots of Glycosmis arborea, a member of the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly its potential as an anti-cancer agent and its effects on metabolic processes. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex carbazole structure. Its molecular formula is C15H15NC_{15}H_{15}N, and it features a unique arrangement of functional groups that contributes to its biological activity. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyValue
Molecular FormulaC15H15NC_{15}H_{15}N
Molecular Weight225.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anti-Cancer Activity

This compound has been shown to exhibit significant anti-cancer properties. Studies indicate that it induces apoptosis in HepG2 liver cancer cells through the mitochondrial pathway. This mechanism involves the activation of pro-apoptotic proteins and the release of cytochrome c, leading to caspase activation and cell death.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that this compound treatment resulted in a dose-dependent increase in apoptosis in HepG2 cells. The following data summarizes the findings:

Concentration (µM)% Cell Viability% Apoptosis
01000
108515
207030
504060

These results indicate that higher concentrations of this compound significantly reduce cell viability while increasing apoptotic rates.

Antiviral Activity

Research has also revealed that this compound possesses antiviral properties, particularly against HIV. It inhibits HIV replication in infected cells, suggesting potential as an antiviral therapeutic agent.

Anti-Diabetic Effects

Recent studies have indicated that this compound may have anti-diabetic effects by inhibiting dipeptidyl peptidase-4 (DPP-4) and stimulating glucagon-like peptide-1 (GLP-1) secretion. This dual action can enhance insulin secretion and improve glycemic control.

Table 2: Effects on DPP-4 and GLP-1

TreatmentDPP-4 Inhibition (%)GLP-1 Secretion (%)
Control00
This compound (10 µM)2520
This compound (50 µM)5040

This data supports the potential use of this compound in managing type 2 diabetes.

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of mitochondrial pathways leading to caspase activation.
  • Antiviral Mechanism : Inhibition of viral replication through interference with viral entry or replication processes.
  • Metabolic Regulation : Modulation of enzyme activities related to glucose metabolism.

Properties

IUPAC Name

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHJTRYOSFBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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